

# Biological activity of 4-Morpholineacetic acid compared to its analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Morpholineacetic Acid

Cat. No.: B1348368

[Get Quote](#)

An In-depth Comparative Guide to the Biological Activity of **4-Morpholineacetic Acid** and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

## Introduction: The Versatility of the 4-Morpholineacetic Acid Scaffold

**4-Morpholineacetic acid** is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.<sup>[1][2]</sup> While the parent compound itself has limited documented biological activity, its structural framework serves as a versatile and privileged scaffold for the synthesis of a wide array of derivatives with diverse and potent pharmacological effects.<sup>[3][4]</sup> The morpholine ring, with its unique conformational flexibility and physicochemical properties, can enhance the pharmacokinetic profile of drug candidates, making it a valuable component in drug design.<sup>[3][5]</sup> Analogs of **4-morpholineacetic acid** have demonstrated promising activities in several key therapeutic areas, including inflammation, coagulation, oncology, and central nervous system (CNS) disorders.<sup>[2][3][5]</sup> This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data and methodologies, to offer insights for researchers and professionals in drug development.

## Comparative Analysis of Biological Activities

The modification of the **4-morpholineacetic acid** core has led to the development of compounds with distinct and potent biological activities. This section compares the performance of its analogs in different therapeutic contexts.

## Anti-inflammatory Activity

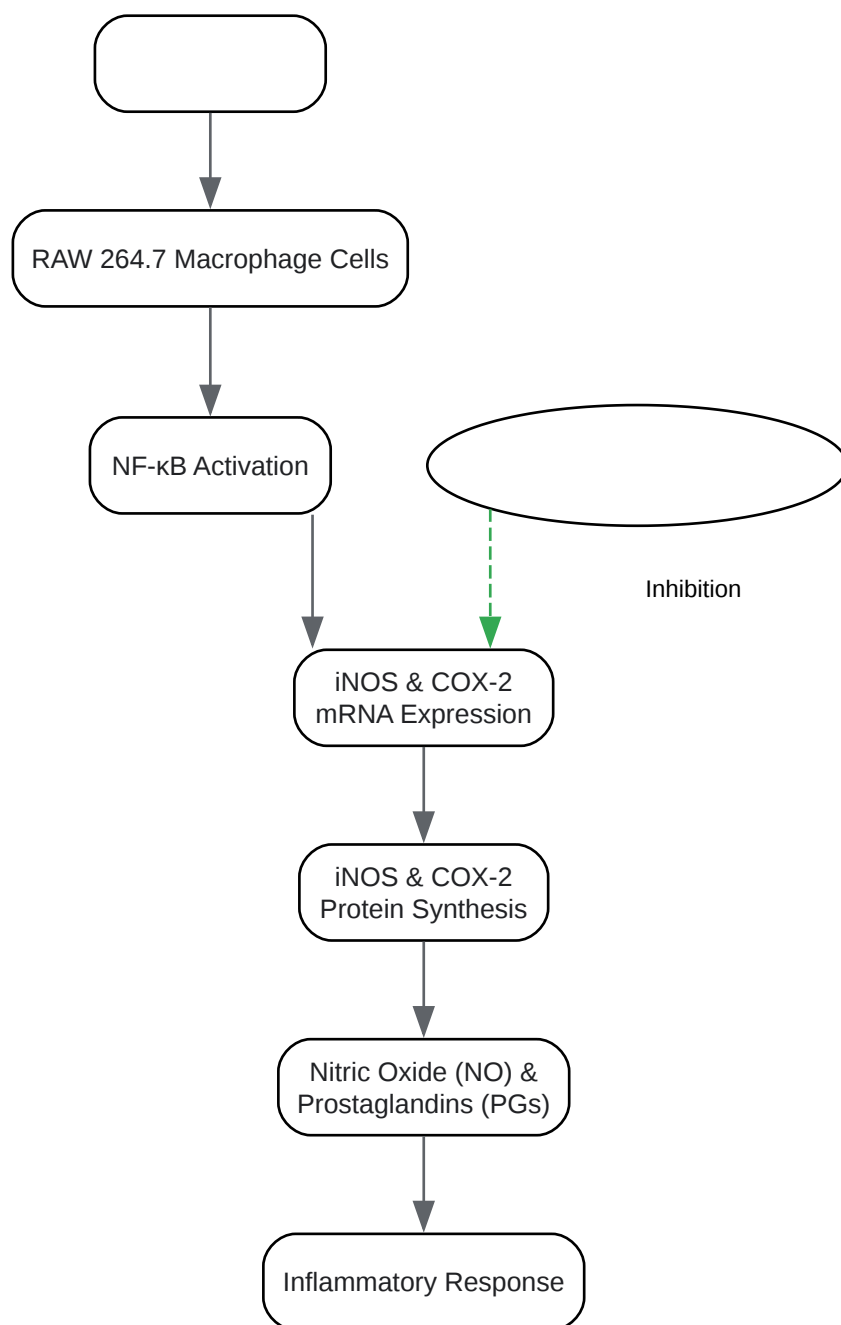
Several derivatives of **4-morpholineacetic acid** have been investigated for their potential as anti-inflammatory agents.[2][6][7] A notable class of these analogs are morpholinopyrimidine derivatives, which have been shown to modulate key inflammatory pathways.[7][8][9] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[7][8]

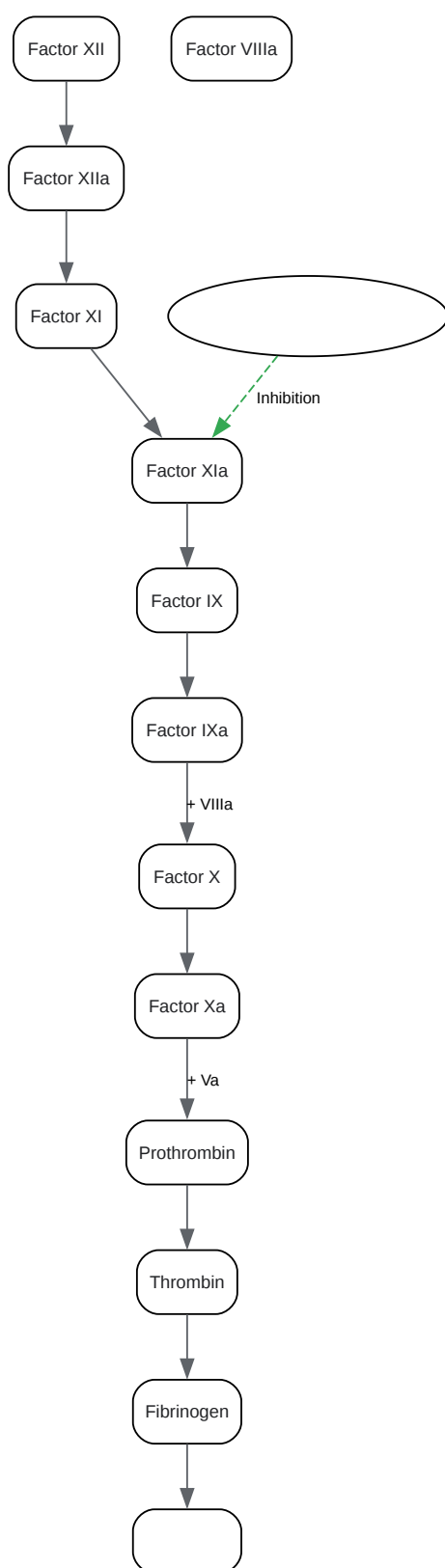
Table 1: Anti-inflammatory Activity of Selected Morpholinopyrimidine Derivatives

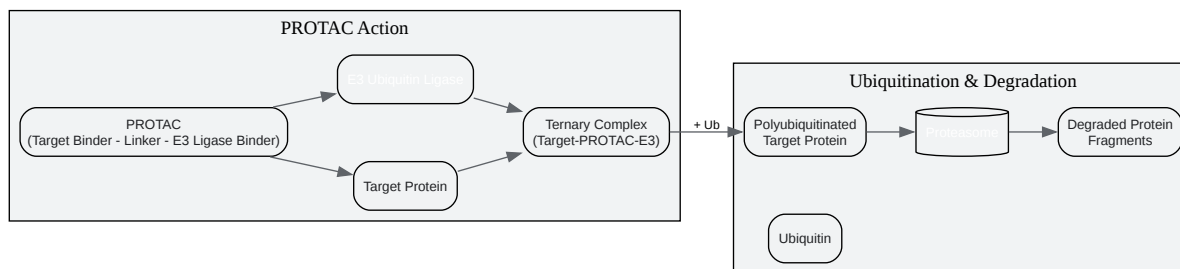
Compound	Description	Effect on NO Production	Effect on iNOS Expression	Effect on COX-2 Expression
V4	2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol	Significant inhibition in LPS-stimulated RAW 264.7 cells	Dramatic reduction in mRNA and protein levels	Dramatic reduction in mRNA and protein levels
V8	2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol	Significant inhibition in LPS-stimulated RAW 264.7 cells	Dramatic reduction in mRNA and protein levels	Dramatic reduction in mRNA and protein levels

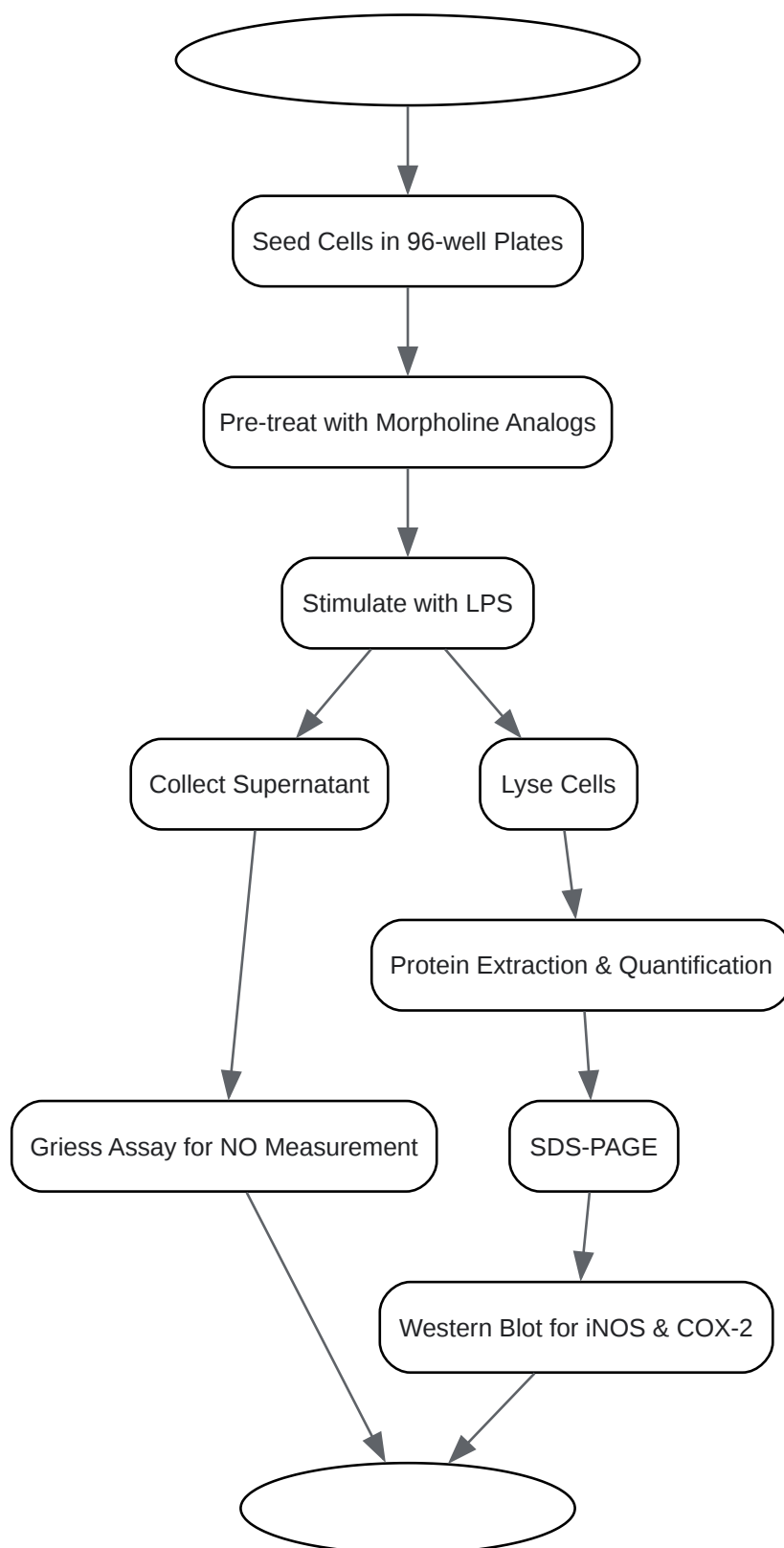
Data synthesized from studies on LPS-stimulated RAW 264.7 macrophage cells.[7][8][9]

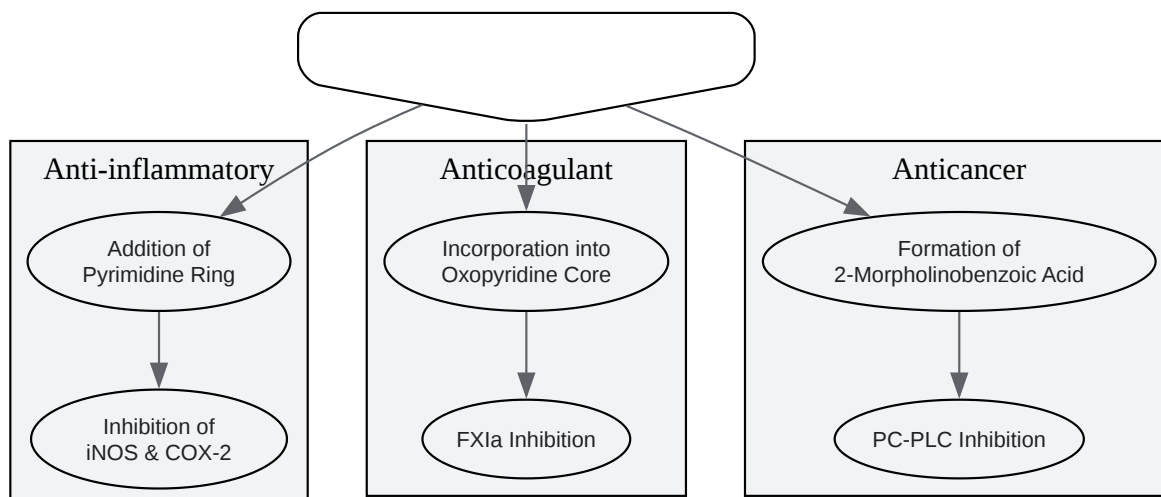
The mechanism of action for these anti-inflammatory analogs involves the downregulation of pro-inflammatory gene expression. By reducing the levels of iNOS and COX-2, these compounds effectively decrease the production of inflammatory mediators like nitric oxide and prostaglandins.











[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Morpholineacetic acid | C<sub>6</sub>H<sub>11</sub>NO<sub>3</sub> | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Biological activity of 4-Morpholineacetic acid compared to its analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348368#biological-activity-of-4-morpholineacetic-acid-compared-to-its-analogs]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)